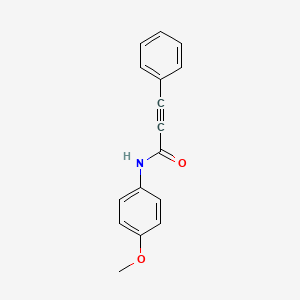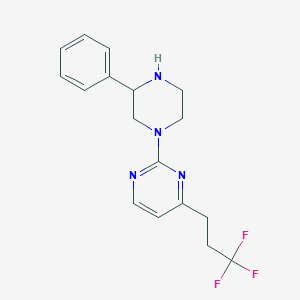
4-(2-furylmethyl)-N-(2-methylphenyl)-1-piperazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-furylmethyl)-N-(2-methylphenyl)-1-piperazinecarboxamide, also known as FMP, is a synthetic compound that has been extensively studied for its potential application in the field of medicinal chemistry. FMP belongs to the class of piperazine derivatives, which are known for their diverse pharmacological properties.
作用機序
The exact mechanism of action of 4-(2-furylmethyl)-N-(2-methylphenyl)-1-piperazinecarboxamide is not fully understood. However, it has been suggested that this compound exerts its pharmacological effects by modulating various signaling pathways involved in cell proliferation, apoptosis, and inflammation. This compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4), which are known to play a role in inflammation and cancer progression.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in activated immune cells. In addition, this compound has been shown to protect neurons from oxidative stress-induced damage.
実験室実験の利点と制限
One of the major advantages of 4-(2-furylmethyl)-N-(2-methylphenyl)-1-piperazinecarboxamide is its broad-spectrum anticancer activity against different types of cancer cells. This compound has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, the use of this compound in lab experiments is limited by its relatively low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
将来の方向性
Future research on 4-(2-furylmethyl)-N-(2-methylphenyl)-1-piperazinecarboxamide should focus on elucidating its precise mechanism of action and identifying its molecular targets. In addition, further studies are needed to investigate the in vivo efficacy and safety of this compound in preclinical animal models. The development of novel formulations or delivery systems that can enhance the solubility and bioavailability of this compound may also be of interest. Finally, the potential use of this compound in combination with other anticancer agents or immunotherapies should be explored.
合成法
The synthesis of 4-(2-furylmethyl)-N-(2-methylphenyl)-1-piperazinecarboxamide involves the reaction of 2-methylphenylpiperazine with 2-furylacetic acid followed by the coupling of the resulting intermediate with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The final product is obtained after purification by column chromatography.
科学的研究の応用
4-(2-furylmethyl)-N-(2-methylphenyl)-1-piperazinecarboxamide has been studied for its potential application as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. Several studies have reported the anticancer activity of this compound against different types of cancer cells, including breast, lung, and colon cancer cells. This compound has also been shown to possess anti-inflammatory and neuroprotective properties.
特性
IUPAC Name |
4-(furan-2-ylmethyl)-N-(2-methylphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-14-5-2-3-7-16(14)18-17(21)20-10-8-19(9-11-20)13-15-6-4-12-22-15/h2-7,12H,8-11,13H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRZXHDNTAKJZHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CCN(CC2)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylic acid](/img/structure/B5424010.png)

![2-methyl-4-phenyl-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)pyrimidine-5-carboxamide](/img/structure/B5424029.png)
![3-{2-[4-(dimethylamino)-2-pyridin-4-yl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-2-oxoethyl}phenol](/img/structure/B5424047.png)
acetate](/img/structure/B5424050.png)
![1-ethyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B5424055.png)
![2-{[5-methyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5424056.png)

![3-[5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxy-4-nitrophenyl)propanamide](/img/structure/B5424065.png)
![4-[4-(allyloxy)benzoyl]-1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5424077.png)
![[4-({[(3-chlorophenyl)amino]carbonyl}amino)phenyl]acetic acid](/img/structure/B5424086.png)
![1-[4-(benzyloxy)phenyl]-5-(3-ethoxy-4-hydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5424091.png)
![4-(4-chlorobenzoyl)-3-hydroxy-5-(4-methylphenyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5424096.png)
